Organoleptic Head-to-Head Comparison: 2-Isopropyl-1,3-oxathiolane vs. 2-Methyl-4-propyl-1,3-oxathiane vs. 2-Phenyl-1,3-oxathiolane in Food Model Systems
In a direct three-compound sensory comparison disclosed in US Patent 4,220,561, 2-isopropyl-1,3-oxathiolane was evaluated alongside 2-methyl-4-propyl-1,3-oxathiane and 2-phenyl-1,3-oxathiolane in water, acidified sugar syrup, and passion-fruit juice matrices at defined concentrations (0.10–0.20 ppm). At 0.10 ppm in water, 2-methyl-4-propyl-1,3-oxathiane produced a sweet, green, fruity, typical passion-fruit note; 2-isopropyl-1,3-oxathiolane at the same concentration gave a strong alliaceous (cabbage, burnt, gas) note with rotten egg character; 2-phenyl-1,3-oxathiolane at 0.20 ppm was described as weaker than the oxathiane, less fruity, woody-floral, with slight egg character. In acidified sugar syrup (10 g citric acid/600 g sucrose per liter water), 2-methyl-4-propyl-1,3-oxathiane at 0.10 ppm remained fruity, juicy, typical passion-fruit/blackcurrant (rated 100%), while 2-isopropyl-1,3-oxathiolane at 0.10 ppm lacked fruit juicy character entirely and delivered burnt, gas, alliaceous top notes. In passion-fruit juice reinforcement, 2-methyl-4-propyl-1,3-oxathiane at 0.10 ppm enhanced juicy character and fresher top note, whereas 2-isopropyl-1,3-oxathiolane at 0.10 ppm produced burnt, alliaceous, coffee notes described as not recognizable and directional to durian [1]. In its pure state, 2-isopropyl-1,3-oxathiolane possesses an extremely powerful, almost unbearable smell; upon dilution it develops a strong odour reminiscent of rotten grass and sewage with a 'carbide' by-note [1].
| Evidence Dimension | Organoleptic character at 0.10–0.20 ppm in water, acidified syrup, and juice matrices |
|---|---|
| Target Compound Data | Strong alliaceous, burnt, cabbage, gas, rotten egg; lacks fruit character; pure state: extremely powerful, almost unbearable; diluted: rotten grass, sewage, carbide by-note |
| Comparator Or Baseline | Comparator 1: 2-Methyl-4-propyl-1,3-oxathiane — sweet, green, fruity, typical passion-fruit (100% rating). Comparator 2: 2-Phenyl-1,3-oxathiolane — weaker, less fruity, woody-floral, slight egg, slight spicy-green, bitter almond. |
| Quantified Difference | Complete qualitative divergence: alliaceous/burnt vs. fruity/sweet; 'not recognisable' as passion-fruit reinforcer vs. 'enhanced juicy character, typical' |
| Conditions | Water, acidified sugar syrup (10 g 50% citric acid + 600 g sucrose/L), and natural passion-fruit juice; concentrations 0.10–0.20 ppm |
Why This Matters
For procurement decisions in flavor and fragrance formulation, these data definitively establish that 2-isopropyl-1,3-oxathiolane provides an alliaceous, burnt-sulfur organoleptic profile that cannot be obtained from 2-methyl-4-propyl-1,3-oxathiane or 2-phenyl-1,3-oxathiolane, making specification at the CAS level essential to achieve the intended sensory effect.
- [1] Firmenich SA. US Patent 4,220,561. Oxathiane and oxathiolane derivatives as perfuming agents. Filed June 14, 1977, issued September 2, 1980. Tables of flavour evaluations in water, acidified sugar syrup, and passion-fruit juice. View Source
